molecular formula C11H11BrFNO B1449550 2-(4-Bromo-2-fluoro-phenyl)-N-cyclopropyl-acetamide CAS No. 1787714-75-3

2-(4-Bromo-2-fluoro-phenyl)-N-cyclopropyl-acetamide

Cat. No. B1449550
M. Wt: 272.11 g/mol
InChI Key: HWTAGQGOOFVQCU-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromo-2-fluoro-phenyl)-N-cyclopropyl-acetamide” is an acetamide derivative with a bromo-fluoro-substituted phenyl group and a cyclopropyl group. Acetamides are a class of organic compounds that contain a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom . The bromo and fluoro groups on the phenyl ring are halogens, which can significantly affect the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the acetamide group, the bromo-fluoro-substituted phenyl ring, and the cyclopropyl group . The presence of these groups would likely result in a complex three-dimensional structure with various potential sites for intermolecular interactions.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the acetamide group, the halogen-substituted phenyl ring, and the cyclopropyl group . The acetamide group could undergo various reactions involving the carbonyl or amine functionalities, while the halogens on the phenyl ring could potentially be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar acetamide group and the halogen atoms on the phenyl ring could result in relatively high melting and boiling points compared to nonpolar compounds of similar size . The compound could also exhibit significant solubility in polar solvents due to these polar functionalities .

Future Directions

Future research on this compound could involve investigating its synthesis, characterizing its physical and chemical properties, and exploring its potential biological activity. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-8-2-1-7(10(13)6-8)5-11(15)14-9-3-4-9/h1-2,6,9H,3-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTAGQGOOFVQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-fluoro-phenyl)-N-cyclopropyl-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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